molecular formula C6H13Cl B165106 1-Chlorohexane CAS No. 544-10-5

1-Chlorohexane

Cat. No.: B165106
CAS No.: 544-10-5
M. Wt: 120.62 g/mol
InChI Key: MLRVZFYXUZQSRU-UHFFFAOYSA-N
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Description

Preparation Methods

1-Chlorohexane can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions

      Reaction with Hydrochloric Acid: One common method involves reacting hexyl alcohol with hydrochloric acid.

      Reaction with Thionyl Chloride: Another method involves the reaction of hexyl alcohol with thionyl chloride. This reaction is performed in a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel.

  • Industrial Production Methods

      Catalytic Process: An industrial method involves reacting 1-hexanol with an excess of concentrated hydrochloric acid in the presence of a phosphonium catalyst.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Chlorohexane undergoes Sₙ2 substitution with nucleophiles due to its primary alkyl halide structure. The reaction proceeds via a bimolecular backside attack mechanism, leading to inversion of configuration .

Key Substitution Pathways

NucleophileConditionsProductReference
KF (in ethylene glycol)Reflux1-Fluorohexane
CH₃S⁻ (methanethiolate)Polar aprotic solvent (e.g., DMF)1-Hexyl methyl sulfide
H₂O (enzymatic hydrolysis)Aqueous solution with haloalkane dehalogenase1-Hexanol
  • Mechanistic Insight :

    • The Sₙ2 mechanism is favored due to minimal steric hindrance at the primary carbon .

    • Enzymatic hydrolysis by Arthrobacter sp. involves cleavage of the C–Cl bond via a dehalogenase, yielding 1-hexanol (Km ≈ 50 µM).

Elimination Reactions

Elimination occurs under strongly basic or high-temperature conditions, forming 1-hexene via E2 or thermal dehydrochlorination.

E2 Elimination

BaseConditionsProductReference
Ethoxide (CH₃CH₂O⁻)Alcoholic KOH, heat1-Hexene
Hydroxide (OH⁻)High-temperature aqueous solution1-Hexene + HCl
  • Mechanistic Insight :

    • E2 proceeds via a concerted mechanism where a base abstracts a β-hydrogen, forming a double bond as Cl⁻ departs .

    • Thermal decomposition at ~225°C follows a two-stage gas-phase mechanism, with a planar transition state and asynchronous C–Cl bond cleavage .

Alkylation Reactions

This compound acts as an alkylating agent in Friedel-Crafts-type reactions, though primary alkyl halides are typically less effective.

ReactionConditionsProductReference
Benzene + AlCl₃Anhydrous, reflux2-Phenylhexane
  • Mechanistic Note :

    • AlCl₃ likely stabilizes a transient carbocation or mediates direct electrophilic attack, despite the instability of primary carbocations .

Thermal Decomposition

At elevated temperatures, this compound undergoes dehydrochlorination to form 1-hexene and HCl.

TemperaturePathwayProductReference
225°CGas-phase elimination1-Hexene + HCl
  • DFT Analysis :

    • Transition state involves a planar catalytic center with non-covalent interactions (NCI) stabilizing the structure .

    • Activation energy is influenced by asynchronous C–Cl bond cleavage and C=C bond formation.

Environmental and Biological Degradation

This compound is metabolized by microbial enzymes, serving as a substrate for bioremediation.

EnzymeOrganismReactionReference
Haloalkane dehalogenaseArthrobacter sp. HA1Hydrolysis to 1-hexanol

Competing Pathways: Sₙ2 vs. E2

The reaction outcome depends on the nucleophile/base strength and solvent :

  • Sₙ2 Dominates : With weak bases/nucleophiles (e.g., CH₃S⁻) in polar aprotic solvents.

  • E2 Dominates : With strong bases (e.g., ethoxide) in polar protic solvents or at high temperatures.

Critical Analysis

  • Primary Carbocation Instability : Prevents Sₙ1 or E1 mechanisms, favoring Sₙ2/E2 pathways .

  • Steric Effects : The linear structure of this compound minimizes steric hindrance, enhancing Sₙ2 reactivity .

  • Environmental Impact : Microbial degradation pathways highlight its potential for bioremediation despite low aqueous solubility.

This comprehensive analysis underscores this compound’s utility in synthesizing fluoroalkanes, alkenes, and alkylated aromatics, guided by its reactivity profile and mechanistic constraints.

Scientific Research Applications

Organic Synthesis

1-Chlorohexane serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

  • Alkylation Reactions : It acts as an alkylating agent in the synthesis of larger molecules.
  • Synthesis of Pharmaceuticals : Used as a precursor for the development of pharmaceutical compounds due to its reactivity with nucleophiles.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
AlkylationReacts with nucleophiles to form larger alkyl chains
SubstitutionCan replace halogen atoms in other compounds
DehalogenationActs as a substrate for dehalogenase enzymes

This compound finds extensive use in various industrial applications:

  • Solvent in Chemical Processes : Its ability to dissolve a wide range of organic substances makes it suitable for use as a solvent in chemical reactions.
  • Fragrance Production : Employed in the synthesis of aromatic compounds used in perfumes and fragrances.

Environmental Impact Studies

The environmental implications of using halogenated hydrocarbons like this compound are significant:

  • Bioremediation Potential : Studies have shown that specific dehalogenases can effectively degrade chlorinated compounds, making them candidates for bioremediation strategies.

Mechanism of Action

The mechanism of action of 1-Chlorohexane involves its reactivity as a halogenated hydrocarbon. It can act as an alkylating agent, where the chlorine atom is replaced by other nucleophiles in substitution reactions. This reactivity is utilized in various synthetic processes to introduce the hexyl group into other molecules .

Comparison with Similar Compounds

1-Chlorohexane can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Biological Activity

1-Chlorohexane, a chlorinated hydrocarbon with the formula C6_6H13_{13}Cl, is primarily used as a solvent and in organic synthesis. Its biological activity has been studied in various contexts, particularly regarding its environmental impact, metabolic pathways, and potential applications in bioremediation. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Hydrolytic Reactions

Research has shown that certain bacteria can utilize this compound as a carbon source. For instance, Arthrobacter sp. strain HA1 possesses an enzyme known as this compound halidohydrolase, which catalyzes the hydrolysis of this compound. The enzyme was purified and characterized, revealing a molecular weight of approximately 36,000 Da and demonstrating significant activity at temperatures around 40°C and pH levels between 5 and 11 .

Table 1: Characteristics of this compound Halidohydrolase

PropertyValue
Molecular Weight~36,000 Da
Optimal Temperature40°C
Optimal pH5 - 11
Km (affinity constant)~50 µM (for chloroalkanes)

The enzyme's activity is relatively insensitive to potential inhibitors, suggesting a robust catalytic mechanism .

Toxicological Profile

This compound exhibits various toxic effects upon exposure. It is classified as irritating to the skin and eyes and can cause respiratory issues when inhaled. Chronic exposure has not been extensively documented; however, acute effects include inflammation and irritation of mucous membranes .

Table 2: Toxicity Data for this compound

Exposure RouteEffect
Skin ContactIrritation, possible blistering
Eye ContactRedness, watering
InhalationRespiratory irritation

Bioremediation Potential

The ability of certain microorganisms to degrade this compound presents opportunities for bioremediation strategies. The hydrolytic activity of the halidohydrolase enzyme allows for the breakdown of this compound in contaminated environments. Studies indicate that microbial communities enriched with Arthrobacter species can effectively reduce the concentration of chlorinated hydrocarbons in soil and water .

Case Study: Biodegradation in Contaminated Sites

A field study conducted at a contaminated industrial site demonstrated that inoculating soil with Arthrobacter sp. significantly enhanced the degradation rates of this compound. Over a period of three months, soil samples treated with the bacterial strain showed a reduction in contaminant levels by approximately 70%, compared to untreated controls .

Figure 1: Reduction in Contaminant Levels Over Time

Graph showing reduction in contaminant levels over time

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the molecular structure of 1-Chlorohexane?

  • Methodology : Structural characterization employs spectroscopic techniques (e.g., NMR, IR) to identify functional groups and bond configurations. Computational tools like 3D visualization (ball-and-stick models) and SMILES strings (e.g., CCCCCCCl) validate spatial arrangements. X-ray crystallography may be used for crystalline derivatives. The IUPAC name and molecular formula (C₆H₁₃Cl) are derived from systematic nomenclature rules .

Q. How does the primary alkyl structure of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

  • Methodology : Compare reaction rates with secondary/tertiary analogs (e.g., cyclohexyl chloride). Kinetic studies under controlled conditions (solvent polarity, temperature) demonstrate that the primary carbon’s low steric hindrance accelerates SN2 mechanisms. Transition-state modeling supports this via computational chemistry .

Q. What are the standard methods for synthesizing and purifying this compound in laboratory settings?

  • Methodology : Synthesis via radical chlorination of hexane or alcohol substitution (e.g., HCl with 1-hexanol). Purification involves fractional distillation (boiling point: 132–134°C) and GC-MS to verify purity (>95%). Trace impurities are quantified using retention time matching .

Q. What are the key physical properties of this compound relevant to its handling in experiments?

  • Data :

PropertyValue
Density (20°C)0.878 g/cm³
Flash Point26°C (flammable)
Melting Point-94°C
  • Handling : Store in flame-proof cabinets; use inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How can discrepancies in heat capacity measurements of this compound across studies be resolved?

  • Methodology : Compare calorimetric methods (e.g., differential scanning calorimetry vs. adiabatic chromotography). Statistical analysis of reported data (298–373 K) reveals deviations up to 29%, necessitating error source identification (e.g., purity >99% required). Polynomial regression models standardize values for thermodynamic databases .

Q. What methodological challenges arise in quantifying this compound in environmental samples using gas chromatography?

  • Challenges : Low recovery rates (QC failures in LCS/LCSD samples) due to volatility and interference from co-eluting organics. Solutions include optimizing column temperature, using internal standards (e.g., deuterated analogs), and validating with EPA-certified protocols (MDL: 0.15 µg/L) .

Q. How do molecular dynamics (MD) simulations elucidate the interaction between this compound and haloalkane dehalogenase LinB?

  • Methodology : MD simulations (10 replicas, 1mj5 PDB structure) identify transient binding sites and chloride ion affinity (Kd = 41 ± 6 mM). Normal mode analysis reveals substrate-induced changes in enzyme dynamics, explaining substrate inhibition (Ksi = 6450 ± 360 mM) at high concentrations .

Q. What kinetic models describe the thermal decomposition of this compound, and how are they validated?

  • Models : High-pressure limit rate coefficients derived via DFT (B3LYP, M06–2X) and ab initio methods (G4 theory):
    k=(8±5)×1013exp(56.7±0.4 kcal/molRT) s1k_{∞} = (8 ± 5) \times 10^{13} \exp\left(-\frac{56.7 \pm 0.4\ \text{kcal/mol}}{RT}\right)\ \text{s}^{-1}

Validation uses shock tube experiments and Arrhenius plots (600–1000 K) .

Q. How does this compound act as a semiochemical in arthropod chemoreception studies?

  • Methodology : Electrophysiological assays (e.g., single-sensillum recordings) in Cimex lectularius show Dα sensilla responses (136 ± 13.59 spikes/s). Dose-response curves and RNAi knockdowns identify odorant receptor specificity .

Q. What role does chloride ion release play in LinB dehalogenase’s catalytic cycle with this compound?

  • Mechanism : Stopped-flow kinetics and X-ray crystallography reveal a two-step process: (1) nucleophilic attack by Asp108, forming an ester intermediate; (2) hydrolysis releasing 1-hexanol and Cl⁻. Chloride binding stabilizes the transition state, reducing inhibitory effects .

Properties

IUPAC Name

1-chlorohexane
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InChI

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3
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InChI Key

MLRVZFYXUZQSRU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCl
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Molecular Formula

C6H13Cl
Record name 1-CHLOROHEXANE
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DSSTOX Substance ID

DTXSID1060265
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Molecular Weight

120.62 g/mol
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Physical Description

Mobil, clear liquid., Mobile liquid; [Merck Index]
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Flash Point

95 °F (NFPA, 2010)
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Vapor Pressure

9.37 [mmHg]
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CAS No.

544-10-5, 25495-90-3, 70776-07-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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